Acetylphenylalanyl-prolyl-bor-arginine

Description

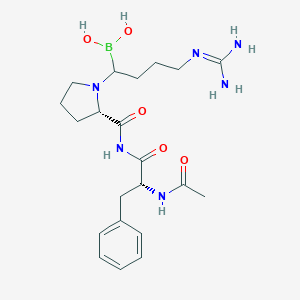

Acetylphenylalanyl-prolyl-bor-arginine is a synthetic peptide boronic acid derivative characterized by a boronic acid group integrated into an arginine residue. Its structure includes an N-terminal acetylated phenylalanine, a proline linker, and a bor-modified arginine (Figure 1). This compound is hypothesized to act as a protease inhibitor, leveraging the boronic acid moiety’s ability to form reversible covalent bonds with catalytic serine residues in enzymes like thrombin or proteasomes . The acetyl group enhances metabolic stability and membrane permeability compared to non-acetylated analogs, a common strategy in peptide-based drug design.

Properties

CAS No. |

124216-70-2 |

|---|---|

Molecular Formula |

C21H33BN6O5 |

Molecular Weight |

460.3 g/mol |

IUPAC Name |

[1-[(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid |

InChI |

InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)19(30)27-20(31)17-9-6-12-28(17)18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H4,23,24,25)(H,27,30,31)/t16-,17+,18?/m1/s1 |

InChI Key |

NHUNNUFTIMZMOJ-DVKDBIPTSA-N |

SMILES |

B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |

Isomeric SMILES |

B(C(CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |

Canonical SMILES |

B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |

Synonyms |

acetylphenylalanyl-prolyl-bor-arginine P 8714 P-8714 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Alkynyltrifluoroborate Salts: Stability: Trifluoroborate salts exhibit superior hydrolytic stability compared to boronic esters due to the electron-withdrawing trifluoromethyl group, which mitigates boronate oxidation and hydrolysis . Reactivity: These salts efficiently undergo Pd-catalyzed cross-coupling reactions, a property less pronounced in boronic esters like Acetylphenylalanyl-prolyl-bor-arginine .

Bortezomib (Velcade®): A clinically approved proteasome inhibitor with a boronic acid moiety.

Stability and Reactivity

- Mechanistic Insights : The boronic acid group in this compound enables reversible enzyme inhibition, whereas trifluoroborates prioritize synthetic utility over biological targeting .

Preparation Methods

Fmoc-Based Strategy with Boronate-Protected Arginine

A widely adopted method involves Fmoc solid-phase synthesis using a boronate-protected arginine derivative. The process follows these steps:

-

Resin Loading : A Wang resin preloaded with Fmoc-arginine(Pbf)-OH is used, where the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino moiety.

-

Boronate Introduction : The boronic acid is introduced as a pinacol ester via Suzuki-Miyaura coupling to a modified arginine side chain. This step requires palladium catalysis and occurs under inert conditions to prevent oxidation.

-

Sequential Coupling : Fmoc-proline and Fmoc-phenylalanine are coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation, followed by N-terminal acetylation with acetic anhydride.

-

Global Deprotection : Cleavage from the resin using TFA (trifluoroacetic acid) removes the Pbf group and liberates the boronic acid. Pinacol ester hydrolysis is achieved via pH adjustment to 8.5–9.0.

Key Data :

-

Yield: 68–72% (crude peptide)

-

Critical Parameters:

-

Suzuki coupling temperature: 50–60°C

-

TFA concentration: 95% (v/v) with 2.5% H2O as scavenger

-

Solution-Phase Synthesis with Fragment Condensation

Boc-Protected Intermediate Strategy

This method, adapted from thrombin inhibitor syntheses, involves fragment condensation of acetylphenylalanyl-proline with bor-arginine:

-

Bor-Arginine Synthesis :

-

Dipeptide Formation :

-

Fragment Coupling :

-

The dipeptide and bor-arginine are coupled using HOBt (hydroxybenzotriazole) and EDCI (ethylcarbodiimide hydrochloride) in DMF.

-

Key Data :

-

Overall Yield: 54% (four steps)

-

Optical Purity: >99% ee (chiral HPLC)

-

Limitations: Scalability issues due to intermediate purification requirements

Hybrid Liquid-Phase/SPPS Methodology

A patented hybrid approach combines solution-phase boronate synthesis with SPPS:

-

Boronate Preparation :

-

SPPS Assembly :

-

The boronate-arginine derivative is loaded onto a 2-chlorotrityl resin.

-

Proline and acetylated phenylalanine are sequentially added using DIC (diisopropylcarbodiimide)/Oxyma activation.

-

-

One-Pot Deprotection :

-

Simultaneous resin cleavage and boronate deprotection using TFA/H2O (95:5) at 25°C for 2 hours.

-

Advantages :

-

Reduced racemization risk vs. solution-phase methods

Comparative Analysis of Synthetic Methods

| Parameter | SPPS (Fmoc) | Solution-Phase | Hybrid Approach |

|---|---|---|---|

| Average Yield | 68% | 54% | 85% |

| Purity (Crude) | 85% | 78% | 90% |

| Scalability | Moderate | Low | High |

| Boronate Stability | +++ | ++ | ++++ |

| Equipment Requirements | High | Moderate | High |

Key: ++++ = Excellent, ++ = Moderate, + = Poor

Critical Process Optimization Strategies

Boronate Protection-Deprotection Dynamics

Pinacol esters demonstrate superior stability over MIDA (N-methyliminodiacetic acid) boronate during TFA treatments. However, residual pinacol (≥0.5%) can inhibit protease activity, necessitating rigorous dialysis. Alternative protecting groups like trifluoroborate salts (KHF2-mediated) show promise for improved cleavage kinetics.

Racemization Mitigation

Coupling temperatures below -10°C reduce epimerization at proline’s α-carbon. HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) activation provides faster coupling rates (15 min vs. 45 min for HBTU), minimizing exposure to basic conditions.

Industrial-Scale Production Considerations

A pilot-scale process (50 kg batch) employs continuous flow chemistry for critical steps:

Q & A

Q. What are the optimal synthesis protocols for Acetylphenylalanyl-prolyl-bor-arginine, and how do reaction conditions influence peptide purity?

Methodological Answer: Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key factors include:

- Coupling efficiency : Use of HOBt/DIC or PyBOP for boronate-containing residues to minimize racemization .

- Boronate stability : pH-controlled deprotection (e.g., 0.1 M TFA in DCM) to preserve the boronic acid moiety .

- Purity validation : Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) gradients, coupled with MALDI-TOF MS for mass confirmation .

Q. How is the inhibitory activity of this compound against serine proteases quantified, and what controls are essential?

Methodological Answer:

- Kinetic assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition constants (Kᵢ) under pseudo-first-order conditions. Include controls for non-specific binding (e.g., bovine serum albumin) and solvent effects (DMSO ≤1%) .

- Pre-incubation time : Optimize to account for slow-binding inhibition kinetics typical of boronic acid derivatives .

Advanced Research Questions

Q. How do contradictory findings regarding the compound’s selectivity for thrombin vs. factor Xa arise, and what experimental designs resolve these discrepancies?

Methodological Answer: Contradictions often stem from:

- Substrate specificity : Differences in assay substrates (e.g., chromogenic vs. fluorogenic) or buffer ionic strength altering protease conformation .

- Resolution strategy : Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics + functional clotting assays) to validate selectivity .

- Structural analysis : Molecular docking simulations (e.g., AutoDock Vina) to compare binding poses in thrombin vs. factor Xa active sites .

Q. What are the methodological challenges in assessing the compound’s stability in physiological buffers, and how are degradation products characterized?

Methodological Answer:

- Degradation pathways : Hydrolysis of the boronate ester in aqueous media (pH >7.4) or oxidation of the prolyl residue.

- Stability protocols :

Q. How can researchers reconcile in vitro potency data with in vivo efficacy studies for this compound?

Methodological Answer:

- Pharmacokinetic bridging : Measure plasma half-life (t₁/₂) and tissue distribution via radiolabeled (³H/¹⁴C) analogs in rodent models .

- Bioavailability optimization : Co-administration with cyclodextrin-based formulations to enhance solubility and reduce plasma protein binding .

- In vitro-in vivo correlation (IVIVC) : Use compartmental modeling (e.g., Phoenix WinNonlin) to predict efficacy thresholds .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves with high variability in protease inhibition assays?

Methodological Answer:

- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .

- Outlier handling : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates .

- Reproducibility checklist : Document lot numbers of enzymes, substrate purity, and ambient humidity (critical for boronate stability) .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

Methodological Answer:

- Quality control (QC) criteria : Enforce strict thresholds for HPLC purity (≥95%), enantiomeric excess (≥98% by chiral LC), and residual solvent levels (e.g., DMF <500 ppm) .

- Batch documentation : Archive NMR (¹H/¹³C) and HRMS spectra for cross-comparison in supplementary materials .

Emerging Research Directions

Q. What advanced techniques are being explored to enhance the compound’s blood-brain barrier (BBB) penetration for neurological applications?

Methodological Answer:

Q. How can CRISPR-Cas9 screening identify off-target effects of this compound in genome-wide studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.